molecular formula C10H14N2O2 B1526523 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1248463-84-4

5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1526523
CAS RN: 1248463-84-4
M. Wt: 194.23 g/mol
InChI Key: WWUNMMVQRSQKDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” can be represented by the SMILES string [nH]1ncc(c1C2CC2)C(=O)O . This indicates that the compound contains a pyrazole ring attached to a cyclopropyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The molecular weight of “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” is 194.23 g/mol . Other physical and chemical properties are not available.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid”, are of significant interest in the field of organic synthesis . They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Biological Activities

Pyrazole derivatives have been extensively highlighted for their diverse biological activities. They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” a potential candidate for further exploration in these areas.

Insecticidal Agents

A series of 1H-pyrazole-5-carboxylic acid derivatives, which “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” is a part of, have been designed and synthesized as potent insecticidal agents . These compounds display good insecticidal activity against A. fabae .

Organic Synthesis Reagents

5-Amino-pyrazoles, which can be derived from “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid”, represent a class of promising functional reagents . They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Antifungal Activity

Some pyrazole derivatives have shown excellent activity against various fungi . Therefore, “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” could potentially be explored for its antifungal properties.

Building Blocks in Chemical Industry

“5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” can serve as a building block in the chemical industry . It can be used in the synthesis of various other compounds, contributing to the advancement of chemical research and applications .

properties

IUPAC Name

5-cyclopropyl-1-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNMMVQRSQKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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